1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
CAS No.: 946315-14-6
Cat. No.: VC11939544
Molecular Formula: C21H18F3N7O2S
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946315-14-6 |
|---|---|
| Molecular Formula | C21H18F3N7O2S |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 |
| Standard InChI Key | FLKMBMZSZCJWBJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine (PubChem CID: 26844876) . Its molecular formula is C21H18F3N7O2S, with a molecular weight of 489.5 g/mol . Key structural features include:
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A triazolo[4,5-d]pyrimidine core, which is a fused bicyclic system with nitrogen atoms at positions 1, 2, 3, and 7.
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A phenyl group at position 3 of the triazolo-pyrimidine ring.
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A piperazine ring substituted at position 4 with a 3-(trifluoromethyl)benzenesulfonyl group.
The SMILES notation (C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F) and InChIKey (FLKMBMZSZCJWBJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step reactions, typically utilizing nucleophilic substitution and coupling strategies:
Key Synthetic Steps
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Formation of the Triazolo-Pyrimidine Core:
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Introduction of the Piperazine Substituent:
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Sulfonylation of Piperazine:
Optimization Challenges
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Yield: Reported yields for analogous piperazine sulfonylation reactions range from 33% to 81%, depending on solvent polarity and temperature .
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Purity: Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete sulfonylation .
Biological Activity and Mechanism
LSD1 Inhibition
The compound’s triazolo-pyrimidine scaffold has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator overexpressed in cancers .
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IC50: Analogous derivatives exhibit IC50 values as low as 0.564 μM against LSD1 .
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Mechanism: Docking studies reveal hydrogen bonding between the pyrimidine nitrogen and Met332, alongside π-stacking with Phe538 and Tyr761 .
Additional Targets
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Antiviral Activity: Sulfonylpiperazine derivatives are investigated for binding to viral enzymes, including SARS-CoV-2 nsp16/nsp10 .
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Kinase Modulation: Structural analogs show affinity for cyclin-dependent kinases (CDKs) and leukotriene receptors .
Physicochemical Properties
Docking and Structure-Activity Relationships (SAR)
Critical Interactions
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Triazolo-Pyrimidine Core: Forms π-π interactions with aromatic residues (e.g., Phe538) in LSD1’s active site .
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Sulfonyl Group: Engages in hydrogen bonding with Arg316, stabilizing the enzyme-inhibitor complex .
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Trifluoromethyl Group: Enhances binding via hydrophobic interactions and metabolic stability .
SAR Insights
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R1 (Phenyl Group): Bulky substituents at position 3 improve LSD1 affinity but reduce solubility .
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R2 (Sulfonylpiperazine): Meta-substitution (e.g., trifluoromethyl) optimizes steric and electronic effects .
Future Directions
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